molecular formula C17H18F4N4O2S B2663065 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034285-57-7

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2663065
CAS RN: 2034285-57-7
M. Wt: 418.41
InChI Key: PZVVKWLFTAORDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18F4N4O2S and its molecular weight is 418.41. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition Properties

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, as a part of piperidine derivatives, has been studied for its potential in corrosion inhibition. Research by Kaya et al. (2016) involved quantum chemical calculations and molecular dynamics simulations to assess its effectiveness in protecting iron against corrosion. The study provides insights into the global reactivity parameters and adsorption behaviors of such compounds on metal surfaces.

Synthesis for Glycosidic Linkages

The compound's chemical structure has relevance in the synthesis of glycosidic linkages, as explored by Crich and Smith (2001). Their work demonstrates how a combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride can activate thioglycosides to form diverse glycosides, useful in various biochemical and medicinal applications.

Targeting 5-HT₇ Receptors

In the realm of medicinal chemistry, the compound is part of a targeted library designed to antagonize 5-HT₇ receptors. The study by Zajdel et al. (2012) focused on synthesizing and evaluating a range of arylsulfonamide/amide derivatives of piperidines and pyrrolidines. This research contributes to the development of potential treatments for conditions mediated by 5-HT₇ receptors.

Inhibition of Carbonic Anhydrase Isozymes

The compound, as part of a series of benzenesulfonamides, has been investigated for its ability to inhibit human carbonic anhydrases, particularly hCA I, II, IX, and XII. The study by Alafeefy et al. (2015) reveals its potential as an inhibitor, which could have implications in treating diseases like glaucoma, epilepsy, and cancer.

Development of Anticancer Agents

Research by Khalid (2012) explores the synthesis of N-alkyl-N-(piperidin-1-yl)benzenesulfonamides with potential anticancer properties. This highlights the compound's relevance in developing new treatments for cancer.

Structural Investigation for Dementia Treatment

A study by Pawlak et al. (2021) investigates the structural properties of a related compound, which is a potential Active Pharmaceutical Ingredient (API) for treating dementia. Their research uses single-crystal X-ray and solid-state NMR for characterization.

Synthesis of Sulfonamide CCR5 Antagonists

The compound's structure is relevant in the synthesis of sulfonamide CCR5 antagonists, as explored by Cheng De-ju (2015). These antagonists have potential applications in preventing HIV-1 infection, showcasing the compound's importance in antiviral research.

Synthesis of Novel Ureido Benzenesulfonamides

Research by Lolak et al. (2019) involves the synthesis of novel ureido benzenesulfonamides incorporating the compound's structure, targeting carbonic anhydrase IX inhibitors. This has significant implications in developing cancer treatments.

Celecoxib Derivatives for Various Therapeutic Applications

A study by Küçükgüzel et al. (2013) synthesizes derivatives of celecoxib, including benzenesulfonamides, for potential use as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research illustrates the compound's versatility in drug development.

Synthesis of Sulfonamides with Triazine Motifs

The synthesis of sulfonamides incorporating 1,3,5-triazine motifs, as investigated by Lolak et al. (2020), shows potential for antioxidant and enzyme inhibitory activities. This suggests the compound's utility in treating neurological and pigmentation disorders.

properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F4N4O2S/c18-14-10-22-16(23-11-14)25-6-4-12(5-7-25)9-24-28(26,27)15-3-1-2-13(8-15)17(19,20)21/h1-3,8,10-12,24H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVVKWLFTAORDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.